methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
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Overview
Description
Methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally involve large-scale condensation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA grooves, inhibiting DNA replication and transcription . This interaction disrupts cellular processes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities.
Pyrimido[1,2-a]benzimidazoles: Exhibits antiviral and anticancer properties.
Imidazole: Another heterocyclic compound with significant pharmacological potential.
Uniqueness
Methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate stands out due to its unique combination of a benzimidazole moiety with a cyanoethenyl group, enhancing its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 3-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-24-18(23)12-5-4-6-14(9-12)20-11-13(10-19)17-21-15-7-2-3-8-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTVEWHMYYVQLE-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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